7-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(furan-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic compound known for its potential applications in various scientific fields. With a molecular formula of and a molecular weight of 496.9 g/mol, this compound is classified under heterocyclic compounds due to the presence of multiple ring structures including pyrazole and oxadiazole moieties.
The synthesis of 7-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(furan-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multi-step synthetic routes. Common methods include:
Specific reagents and conditions vary based on the synthetic pathway chosen, but generally include solvents such as dimethyl sulfoxide or ethanol and catalysts like triethylamine or sodium hydride to facilitate reactions.
The compound features a complex structure with several functional groups. The key components include:
The molecular structure can be represented using various notations:
C1=CSC(=C1)C2=NN3C(=C2)C(=O)NN=C3SCC4=NC(=NO4)C5=CC=C(C=C5)ClThe compound may participate in various chemical reactions such as:
Reaction conditions such as temperature, pressure, and pH are crucial for optimizing yields and selectivity during synthesis.
The mechanism by which 7-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(furan-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one exerts its effects in biological systems is not fully elucidated but may involve:
Experimental studies are required to confirm specific pathways and interactions within biological systems.
While specific values such as density and boiling point are not available for this compound, general properties can be inferred based on its structure:
The compound's reactivity is influenced by:
Relevant data includes stability under various conditions which should be assessed through empirical testing.
7-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(furan-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one has potential applications in:
Further research is essential to explore these applications fully and understand the compound's efficacy and safety profiles.
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2